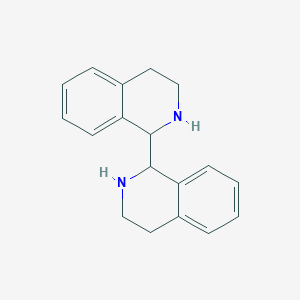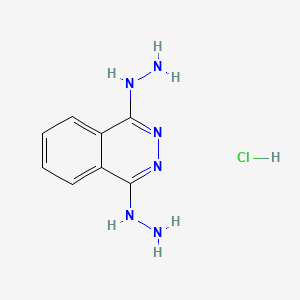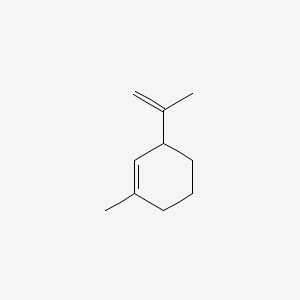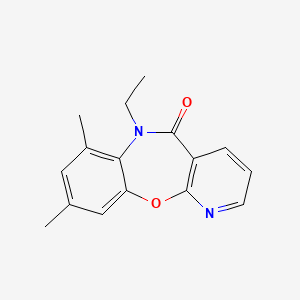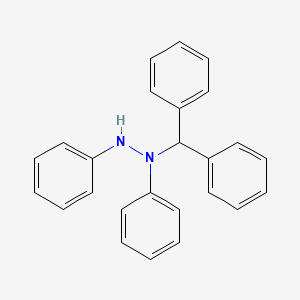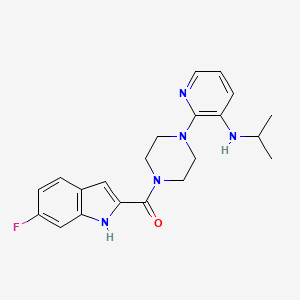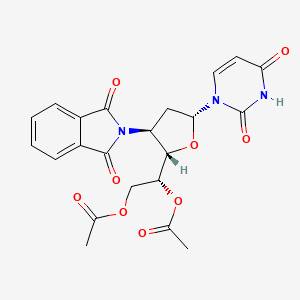
beta-1-(5,6-Di-O-acetyl-2,3-dideoxy-3-phthalimido-D-ribo-hexafuranosyl)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-1-(5,6-Di-O-acetyl-2,3-dideoxy-3-phthalimido-D-ribo-hexafuranosyl)uracil: is a synthetic nucleoside analog This compound is characterized by its complex structure, which includes a uracil base linked to a modified ribose sugar
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-1-(5,6-Di-O-acetyl-2,3-dideoxy-3-phthalimido-D-ribo-hexafuranosyl)uracil typically involves multiple steps, starting from readily available starting materials. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the ribose sugar are protected using acetyl groups to prevent unwanted reactions during subsequent steps.
Formation of the Phthalimido Group: The phthalimido group is introduced to the ribose sugar through a reaction with phthalic anhydride.
Glycosylation: The protected ribose sugar is then coupled with uracil to form the nucleoside analog.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the ribose sugar.
Reduction: Reduction reactions can be used to modify the uracil base or the ribose sugar.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the uracil base or ribose sugar.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex nucleoside analogs.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Medicine:
- Explored as a potential therapeutic agent for the treatment of viral infections or cancer.
- Studied for its pharmacokinetics and pharmacodynamics in biological systems.
Industry:
- Used in the development of new materials or chemical processes.
- Investigated for its potential use in biotechnology applications.
Mécanisme D'action
The mechanism of action of beta-1-(5,6-Di-O-acetyl-2,3-dideoxy-3-phthalimido-D-ribo-hexafuranosyl)uracil involves its incorporation into nucleic acids, where it can interfere with DNA or RNA synthesis. This can lead to the inhibition of viral replication or cancer cell proliferation. The molecular targets and pathways involved include:
DNA Polymerase: The compound can inhibit DNA polymerase, preventing the synthesis of new DNA strands.
RNA Polymerase: It can also inhibit RNA polymerase, affecting RNA synthesis.
Cell Cycle Arrest: The compound can induce cell cycle arrest, leading to the inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
Beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate: Another nucleoside analog with similar protective groups on the ribose sugar.
1,2,3,5-Tetraacetyl-beta-D-ribofuranose: A related compound with acetyl groups on the ribose sugar.
5-Deoxy-1,2,3-tri-O-acetyl-beta-D-ribose: A similar compound with deoxy modifications on the ribose sugar.
Uniqueness: Beta-1-(5,6-Di-O-acetyl-2,3-dideoxy-3-phthalimido-D-ribo-hexafuranosyl)uracil is unique due to the presence of both acetyl and phthalimido groups on the ribose sugar, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
133488-30-9 |
|---|---|
Formule moléculaire |
C22H21N3O9 |
Poids moléculaire |
471.4 g/mol |
Nom IUPAC |
[(2R)-2-acetyloxy-2-[(2S,3S,5R)-3-(1,3-dioxoisoindol-2-yl)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C22H21N3O9/c1-11(26)32-10-16(33-12(2)27)19-15(9-18(34-19)24-8-7-17(28)23-22(24)31)25-20(29)13-5-3-4-6-14(13)21(25)30/h3-8,15-16,18-19H,9-10H2,1-2H3,(H,23,28,31)/t15-,16+,18+,19-/m0/s1 |
Clé InChI |
HSIIKZKPMSXPQB-ISARSNTHSA-N |
SMILES isomérique |
CC(=O)OC[C@H]([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C |
SMILES canonique |
CC(=O)OCC(C1C(CC(O1)N2C=CC(=O)NC2=O)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



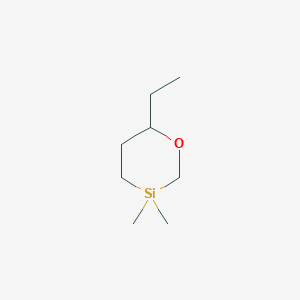
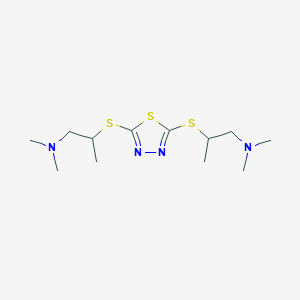
![N,N-diethyl-5-methyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12795998.png)

